molecular formula C20H19ClN4O3 B2400769 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)azetidine-1-carboxamide CAS No. 1351584-67-2

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)azetidine-1-carboxamide

Cat. No.: B2400769
CAS No.: 1351584-67-2
M. Wt: 398.85
InChI Key: RRMZUSHXNRKZJL-UHFFFAOYSA-N
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Description

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. This compound features a complex structure with multiple functional groups, including an oxadiazole ring, a chlorophenyl group, and an ethoxyphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the oxadiazole ring.

    Formation of the azetidine ring: This can be synthesized through a cyclization reaction involving appropriate amine and halide precursors.

    Coupling with the ethoxyphenyl group: This step involves the coupling of the azetidine ring with the ethoxyphenyl group, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Reduced or hydrogenated products of the oxadiazole ring.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)azetidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)azetidine-1-carboxamide
  • 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide
  • 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide

Uniqueness

The uniqueness of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)azetidine-1-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c1-2-27-17-8-6-16(7-9-17)22-20(26)25-11-14(12-25)19-23-18(24-28-19)13-4-3-5-15(21)10-13/h3-10,14H,2,11-12H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMZUSHXNRKZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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